molecular formula C12H16N2O3 B13799707 N,N'-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide

N,N'-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide

Katalognummer: B13799707
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: WUAMNYHDARSNGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide is an organic compound characterized by the presence of methoxy and methyl groups attached to a phenylene ring, with two acetamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide typically involves the reaction of 5-methoxy-2-methyl-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-Methoxy-2-methyl-1,3-phenylenediamine+Acetic anhydrideN,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide+Acetic acid\text{5-Methoxy-2-methyl-1,3-phenylenediamine} + \text{Acetic anhydride} \rightarrow \text{N,N'-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide} + \text{Acetic acid} 5-Methoxy-2-methyl-1,3-phenylenediamine+Acetic anhydride→N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide+Acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamide groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide involves its interaction with specific molecular targets and pathways. The methoxy and acetamide groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-(2-Methoxy-5-methyl-1,3-phenylene)diacetamide
  • N,N’-(5-Methoxy-2-methyl-1,3-phenylene)dimethanol

Uniqueness

N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

N-(3-acetamido-5-methoxy-2-methylphenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-7-11(13-8(2)15)5-10(17-4)6-12(7)14-9(3)16/h5-6H,1-4H3,(H,13,15)(H,14,16)

InChI-Schlüssel

WUAMNYHDARSNGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1NC(=O)C)OC)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.